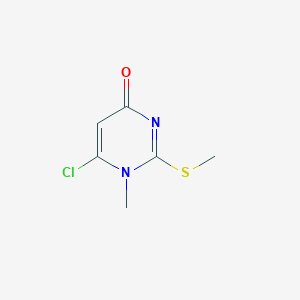![molecular formula C19H22N4OS B12920606 6-[2-(Benzylsulfanyl)ethyl]-9-(oxan-2-yl)-9H-purine CAS No. 920503-56-6](/img/structure/B12920606.png)
6-[2-(Benzylsulfanyl)ethyl]-9-(oxan-2-yl)-9H-purine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-(2-(Benzylthio)ethyl)-9-(tetrahydro-2H-pyran-2-yl)-9H-purine is a synthetic organic compound that belongs to the class of purine derivatives. This compound is characterized by the presence of a benzylthioethyl group and a tetrahydropyranyl group attached to the purine ring. Purine derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2-(benzylthio)ethyl)-9-(tetrahydro-2H-pyran-2-yl)-9H-purine typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:
Formation of the Benzylthioethyl Intermediate: The synthesis begins with the preparation of the benzylthioethyl intermediate. This can be achieved by reacting benzyl chloride with thiourea to form benzylthiourea, followed by alkylation with ethylene dibromide to yield the benzylthioethyl intermediate.
Purine Ring Construction: The purine ring is constructed by reacting the benzylthioethyl intermediate with a suitable purine precursor, such as 6-chloropurine. This reaction is typically carried out in the presence of a base, such as potassium carbonate, in an organic solvent like dimethylformamide (DMF).
Introduction of the Tetrahydropyranyl Group: The final step involves the introduction of the tetrahydropyranyl group. This can be achieved by reacting the purine derivative with tetrahydropyranyl chloride in the presence of a base, such as triethylamine, in an organic solvent like dichloromethane.
Industrial Production Methods
Industrial production of 6-(2-(benzylthio)ethyl)-9-(tetrahydro-2H-pyran-2-yl)-9H-purine follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity of the final product.
化学反应分析
Types of Reactions
6-(2-(Benzylthio)ethyl)-9-(tetrahydro-2H-pyran-2-yl)-9H-purine undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzylthioethyl group, to form sulfoxides and sulfones.
Reduction: Reduction reactions can be performed on the purine ring or the benzylthioethyl group to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the purine ring, to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide, amines, and thiols under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced purine derivatives and benzylthioethyl derivatives.
Substitution: Various substituted purine derivatives depending on the nucleophile used.
科学研究应用
6-(2-(Benzylthio)ethyl)-9-(tetrahydro-2H-pyran-2-yl)-9H-purine has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as an antiviral, anticancer, and anti-inflammatory agent due to its ability to interact with biological targets.
Biological Studies: It is used in biochemical assays to study enzyme inhibition, receptor binding, and cellular signaling pathways.
Chemical Biology: The compound serves as a tool for probing biological systems and understanding the molecular mechanisms of various diseases.
Industrial Applications: It is used in the development of new pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of 6-(2-(benzylthio)ethyl)-9-(tetrahydro-2H-pyran-2-yl)-9H-purine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it can interact with cellular receptors, leading to changes in cellular signaling pathways and gene expression.
相似化合物的比较
Similar Compounds
- 6-(2-(Phenylthio)ethyl)-9-(tetrahydro-2H-pyran-2-yl)-9H-purine
- 6-(2-(Methylthio)ethyl)-9-(tetrahydro-2H-pyran-2-yl)-9H-purine
- 6-(2-(Ethylthio)ethyl)-9-(tetrahydro-2H-pyran-2-yl)-9H-purine
Uniqueness
6-(2-(Benzylthio)ethyl)-9-(tetrahydro-2H-pyran-2-yl)-9H-purine is unique due to the presence of the benzylthioethyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic regions of biological targets. Additionally, the tetrahydropyranyl group provides stability and improves the compound’s pharmacokinetic properties.
属性
CAS 编号 |
920503-56-6 |
|---|---|
分子式 |
C19H22N4OS |
分子量 |
354.5 g/mol |
IUPAC 名称 |
6-(2-benzylsulfanylethyl)-9-(oxan-2-yl)purine |
InChI |
InChI=1S/C19H22N4OS/c1-2-6-15(7-3-1)12-25-11-9-16-18-19(21-13-20-16)23(14-22-18)17-8-4-5-10-24-17/h1-3,6-7,13-14,17H,4-5,8-12H2 |
InChI 键 |
ZSGQKBRIVZHGEM-UHFFFAOYSA-N |
规范 SMILES |
C1CCOC(C1)N2C=NC3=C(N=CN=C32)CCSCC4=CC=CC=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-Chloro-2-ethyl-5-[(3-methylphenyl)methoxy]pyridazin-3(2H)-one](/img/structure/B12920531.png)


![3-(6-Bromo-3-(cyclopentylamino)imidazo[1,2-a]pyridin-2-yl)benzoic acid](/img/structure/B12920555.png)


![[(2S,5R)-5-(6-oxo-1H-purin-9-yl)tetrahydrofuran-2-yl]methyl dihydrogen phosphate](/img/structure/B12920571.png)
![4-[(6-Oxo-3,6-dihydro-9h-purin-9-yl)methyl]benzenesulfonamide](/img/structure/B12920572.png)





![5-[(3-Methylphenyl)amino]pyrimidine-2,4(1h,3h)-dione](/img/structure/B12920598.png)
